molecular formula C7H9ClN2O B1405786 1-isopropyl-1H-pyrazole-3-carbonyl chloride CAS No. 1435244-63-5

1-isopropyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1405786
CAS No.: 1435244-63-5
M. Wt: 172.61 g/mol
InChI Key: LMQRJTCBPQXFDU-UHFFFAOYSA-N
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Description

1-isopropyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including the chemical industry, medicine, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction scheme is as follows:

1-isopropyl-1H-pyrazole-3-carboxylic acid+SOCl21-isopropyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl\text{1-isopropyl-1H-pyrazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-isopropyl-1H-pyrazole-3-carboxylic acid+SOCl2​→1-isopropyl-1H-pyrazole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic and cost-effective catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-isopropyl-1H-pyrazole-3-carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., NaOH) can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    1-isopropyl-1H-pyrazole-3-carboxylic acid: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

1-isopropyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of target compounds .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-pyrazole-3-carbonyl chloride
  • 1-methyl-1H-pyrazole-3-carbonyl chloride
  • 1-ethyl-1H-pyrazole-3-carbonyl chloride

Uniqueness

1-isopropyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. Compared to other similar compounds, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

1-propan-2-ylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQRJTCBPQXFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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